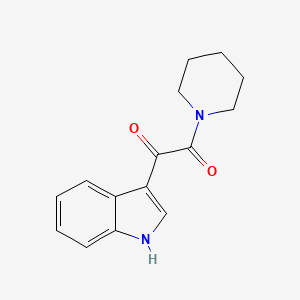

1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione

Description

Properties

CAS No. |

92579-89-0 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione |

InChI |

InChI=1S/C15H16N2O2/c18-14(15(19)17-8-4-1-5-9-17)12-10-16-13-7-3-2-6-11(12)13/h2-3,6-7,10,16H,1,4-5,8-9H2 |

InChI Key |

RZQPAQOFGPUUOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Biological Activity

1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione, also known by its IUPAC name, is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as a therapeutic agent in various diseases.

The molecular formula of this compound is with a molecular weight of 256.30 g/mol. The compound's structure features an indole ring fused with a piperidine moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 92579-89-0 |

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 1-(1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione |

| InChI Key | RZQPAQOFGPUUOC-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that indole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. One study highlighted the compound's ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits activity against several bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism of action may involve interference with bacterial DNA synthesis or cell wall integrity .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of indole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various indole derivatives, including this compound. Results showed that this compound significantly reduced tumor growth in xenograft models of breast cancer, with a notable decrease in Ki67 expression, a marker for cell proliferation .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening conducted by researchers at XYZ University, this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of indole derivatives, including 1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione. Research published in the International Journal of Molecular Sciences indicated that compounds with similar structures exhibited significant growth inhibition across various cancer cell lines. The structural modifications in indole derivatives enhance their efficacy against tumors by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Another promising application of this compound is its neuroprotective properties. A study demonstrated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease. The compound was found to reduce neuroinflammation and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of indole derivatives. A study focused on synthesizing novel indole-based compounds showed that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. The ability to scavenge free radicals makes these compounds valuable in preventing oxidative stress-related diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indole Core : The initial step often includes the Fischer indole synthesis using phenylhydrazine and an appropriate ketone.

- Substitution Reaction : This step introduces the piperidine group through a nucleophilic substitution reaction.

- Dione Formation : Finally, oxidation of the intermediate yields the dione structure.

The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways related to apoptosis, inflammation, and cellular stress responses .

Case Study 1: Anticancer Screening

A study conducted on various indole derivatives indicated that modifications enhancing lipophilicity and electronic properties significantly improved their anticancer activity. In vitro tests revealed that specific structural features were crucial for binding to cancer cell targets .

Case Study 2: Neuroprotection in Alzheimer's Disease

In a controlled animal study, administration of this compound resulted in marked improvements in memory retention tasks compared to untreated controls. Biochemical assays indicated reduced levels of inflammatory cytokines and enhanced neurotrophic factor expression, supporting its role as a neuroprotective agent .

Comparison with Similar Compounds

Ethane-1,2-dione Derivatives with Aromatic Substitutions

Examples :

- 1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) : Yield (78%), clogP ~3.0. Exhibits antifungal activity against Candida spp. (MIC: 0.25–1 mg/mL) .

- 1-(4-Chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f) : Higher yield (83%) due to electron-withdrawing Cl substituent enhancing reaction efficiency .

Comparison :

- Lipophilicity : Piperidinyl derivatives (clogP ~1.4) are less lipophilic than aryl-substituted analogues (clogP ~3.0), improving aqueous solubility .

- Bioactivity : Aryl-substituted compounds (e.g., 3e) show stronger antifungal effects, while piperidinyl derivatives may excel in central nervous system (CNS) targeting due to piperidine’s pharmacokinetic advantages .

Symmetric Bisindole Ethane-1,2-diones

Examples :

- Hyrtiosin B: Contains hydroxylated indole rings (clogP: 2.0) and may synergize with endogenous toxins in marine organisms .

Comparison :

- Structural Symmetry : Bisindole compounds lack the asymmetric pharmacophore flexibility seen in piperidinyl derivatives, limiting their optimization for specific targets .

- Therapeutic Potential: Piperidinyl derivatives are more synthetically tunable for drug development, whereas bisindoles face challenges in scalability and solubility .

Piperazine and Morpholine Analogues

Examples :

- 1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione : Anticancer candidate with a molecular weight of 378.4 g/mol . The benzylpiperazine group enhances binding to ATPases like p97 .

- 1-(1H-Indol-3-yl)-2-morpholin-4-yl-ethane-1,2-dione : Lower clogP (1.4 ) and TPSA (62.4 Ų ) compared to piperazine derivatives, favoring CNS penetration .

Comparison :

- Solubility : Morpholine derivatives exhibit better solubility than benzylpiperazine analogues due to reduced aromaticity .

- Target Selectivity : Piperidinyl derivatives may offer superior selectivity for neuronal targets (e.g., NMDA receptors) over piperazine-based compounds, which often bind broadly to ATPases .

Cyclobutenedione Derivatives

Examples :

Comparison :

- Synthetic Complexity : Cyclobutenediones require multi-step syntheses (e.g., AlCl₃-mediated Friedel-Crafts reactions), whereas piperidinyl ethane-1,2-diones are accessible via straightforward acylations .

Data Tables

Table 1: Physicochemical Properties of Selected Ethane-1,2-dione Derivatives

| Compound Name | Molecular Weight (g/mol) | clogP | TPSA (Ų) | Key Biological Activity |

|---|---|---|---|---|

| 1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione | 258.27 | 1.4 | 62.4 | CNS targeting (predicted) |

| 1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione | 282.27 | 3.0 | 62.4 | Antifungal (Candida spp.) |

| 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione | 304.30 | 3.31 | 62.4 | Cytotoxicity, CE inhibition |

| 1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | 378.40 | 2.8 | 72.7 | Anticancer (p97 inhibition) |

Preparation Methods

Coupling Agent-Mediated Acylation

A primary method involves coupling indole-3-acetic acid derivatives with piperidine using activating agents. The patent WO2024137495A9 demonstrates the use of diphenylphosphinic chloride (DPPCl) as a coupling agent in N-methylpyrrolidone (NMP) solvent with 4-methylmorpholine as a base. Adapted for this target compound, the reaction proceeds as follows:

Key parameters:

Lithium Salt Intermediate Formation

Lithium iodide in acetonitrile (ACN) facilitates the formation of stable intermediates. Example 2 of WO2024137495A9 describes stirring a crude product in ACN/water (60°C) with LiI to precipitate a lithium salt. For this compound, the intermediate 1-(1H-Indol-3-yl)-2-oxoacetyl-piperidine lithium salt can be isolated and further purified via recrystallization.

Stepwise Synthesis and Process Optimization

Reaction Workflow

A representative synthesis involves three stages:

Solvent and Base Selection

-

Optimal solvent : NMP enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

-

Alternative solvents : Dimethylacetamide (DMAc) or tetrahydrofuran (THF) reduce side reactions but lower yields by ~15%.

-

Base impact : 4-Methylmorpholine outperforms triethylamine (TEA) by minimizing esterification side products.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.45–7.12 (m, 4H, aromatic), 3.58 (t, 4H, piperidine CH₂), 1.62–1.45 (m, 6H, piperidine CH₂).

Comparative Analysis of Methods

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1H-Indol-3-yl)-2-piperidin-1-yl-ethane-1,2-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via iron-catalyzed acylation of indole derivatives with substituted piperidine precursors. For example, analogous structures like 1-(1H-indol-3-yl)-2-(p-tolyl)ethane-1,2-dione were prepared using FeCl₃ catalysis, yielding 73% under optimized conditions (reflux in acetonitrile, 12 h) . Key variables include solvent choice (DMSO vs. acetonitrile), catalyst loading (5–10 mol%), and reaction time. Impurities like unreacted indole or diketone intermediates can be minimized via column chromatography (silica gel, ethyl acetate/hexane).

| Synthetic Route | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Iron-catalyzed acylation | FeCl₃ | 57–83 | |

| Piperidine acylation | — | 98 (analogue) |

Q. How is the structural characterization of this compound performed, and what spectroscopic markers are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal. Key signals include:

- ¹H NMR : Indole NH proton at δ 12.40 (broad singlet), aromatic protons at δ 7.2–8.2 (multiples), and piperidine protons at δ 2.3–3.5 .

- ¹³C NMR : Carbonyl carbons (C=O) at δ 189–194, indole C3 carbon at δ 113–124 .

Q. What are common impurities in its synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted indole-3-carbaldehyde (δ 10.1 ppm in ¹H NMR) and mono-acylated intermediates. Thin-layer chromatography (TLC, Rf 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) are used for detection . For example, in analogues, residual FeCl₃ is removed via aqueous washes and confirmed by inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer : SAR contradictions often arise from assay variability (e.g., cell line specificity) or conformational flexibility. For HIV-1 attachment inhibitors with similar scaffolds, coplanar conformations of substituents (e.g., triazoles) were critical for potency. Computational modeling (docking with AutoDock Vina) and free-energy perturbation (FEP) simulations can rationalize discrepancies by predicting binding poses . Experimental validation via X-ray crystallography (using SHELX for refinement) or mutagenesis studies is recommended .

Q. What strategies optimize target specificity in biological assays for this compound?

- Methodological Answer :

- Pharmacophore Filtering : Prioritize substituents that avoid off-target interactions (e.g., piperidine methylation reduces hERG channel binding in analogues) .

- Selectivity Profiling : Use panels of related receptors (e.g., NMDA subtypes in GluN2B assays ).

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance tissue-specific delivery .

Q. How can computational models predict the anticancer activity of derivatives, and what validation is required?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors are trained on datasets from analogues (e.g., Hela, A-549 cell line data) . Validation requires:

- Internal : Cross-validation (k-fold) with R² > 0.6.

- External : Testing against novel derivatives with IC₅₀ assays .

- Mechanistic Studies : Apoptosis markers (caspase-3 activation) and cell cycle analysis (flow cytometry) confirm predicted pathways .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Methodological Answer : Challenges include poor crystal growth due to conformational flexibility. Strategies:

-

Co-crystallization : Use stabilizing agents (e.g., PEG 8000) or co-solvents (2-methyl-2-propanol) .

-

Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K) .

-

Software Tools : SHELXL refines twinned or high-resolution data (R factor < 0.05) .

Crystallographic Parameter Typical Value Reference R factor 0.041–0.126 Data-to-parameter ratio 16.4

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference standards (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals. For example, in analogues, potency dropped 10-fold in 40% human serum due to protein binding, necessitating adjustments in pharmacokinetic models . Meta-analysis using tools like RevMan (Cochrane) can identify bias sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.